molecular formula C21H21F3N4O2 B15588767 Art558

Art558

货号: B15588767
分子量: 418.4 g/mol
InChI 键: YHMDHAMZFMNMTF-MSOLQXFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CHEMBL5206992 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-3-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDHAMZFMNMTF-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N(C)C(=O)[C@@H]2[C@@H](CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of the Theta-Mediated End Joining (TMEJ) Pathway in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Theta-Mediated End Joining (TMEJ) pathway, a specialized and often error-prone DNA double-strand break (DSB) repair mechanism, has emerged as a critical player in the survival and evolution of various cancers. Predominantly driven by DNA Polymerase Theta (Polθ), encoded by the POLQ gene, TMEJ is particularly crucial for cancer cells deficient in other primary repair pathways, such as Homologous Recombination (HR). This dependency creates a synthetic lethal relationship that is now being exploited for targeted cancer therapy. This guide provides an in-depth technical overview of the TMEJ pathway, its molecular mechanisms, its multifaceted role in oncology, and its potential as a therapeutic target. We will delve into the experimental protocols used to investigate TMEJ and present quantitative data to illustrate its significance in cancer biology.

The Core Mechanism of Theta-Mediated End Joining (TMEJ)

TMEJ, also referred to as alternative non-homologous end-joining (alt-NHEJ) or microhomology-mediated end joining (MMEJ), is a distinct pathway for repairing DSBs. Unlike the high-fidelity Homologous Recombination (HR) pathway or the relatively precise Non-Homologous End Joining (NHEJ) pathway, TMEJ operates using short stretches of identical sequences, known as microhomologies (typically 2-6 base pairs), to align and join broken DNA ends.[1][2] This process is inherently mutagenic, often leading to deletions and insertions at the repair site.[3][4]

The central enzyme in this pathway is DNA Polymerase Theta (Polθ), a unique multifunctional protein with an N-terminal helicase-like domain and a C-terminal polymerase domain.[5][6] The helicase domain is involved in unwinding DNA and stripping away proteins like RPA from single-stranded DNA, while the polymerase domain carries out the synthesis of DNA across the break.[7] Recent research has also implicated Polymerase Delta (Polδ) as a key partner in the TMEJ process, responsible for exonucleolytic trimming of unpaired 3' tails and for more processive DNA synthesis after initial synthesis by Polθ.[8]

The key steps of the TMEJ pathway are as follows:

  • DSB Resection: The process begins with the 5' to 3' nucleolytic resection of the DSB ends, creating 3' single-stranded DNA (ssDNA) tails. This step is a key determinant for pathway choice, as these resected ends are poor substrates for NHEJ.[8][9]

  • Microhomology Search and Annealing: Polθ's helicase domain facilitates the search for and annealing of short microhomologous sequences present on the opposing ssDNA tails.[10][11]

  • Flap Removal and Gap Filling: Following annealing, any overhanging non-homologous 3' flaps are removed, often by the exonuclease activity of Polδ.[8] Polθ then initiates DNA synthesis to fill the gaps, using the annealed microhomology as a primer.[8][10]

  • Processive Synthesis and Ligation: For longer gaps, a switch may occur to the more processive Polδ for completion of the synthesis.[8] Finally, the DNA ends are sealed by a DNA ligase, such as LIG3 or LIG1.[12]

TMEJ_Pathway cluster_initiation Initiation cluster_core_process Core TMEJ Process cluster_completion Completion DSB Double-Strand Break Resection 5'-3' End Resection (MRN Complex, CtIP) DSB->Resection ssDNA 3' ssDNA Overhangs Resection->ssDNA PolQ_recruitment Polθ Recruitment (Helicase & Polymerase Domains) ssDNA->PolQ_recruitment MH_search Microhomology Search & Annealing PolQ_recruitment->MH_search PolD_recruitment Polδ Recruitment MH_search->PolD_recruitment Flap_removal 3' Flap Removal (Polδ Exonuclease) PolD_recruitment->Flap_removal DNA_synthesis DNA Synthesis (Polθ & Polδ) Flap_removal->DNA_synthesis Ligation Ligation (LIG3/LIG1) DNA_synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA

The Role of TMEJ in Cancer

A Survival Mechanism in Homologous Recombination-Deficient Cancers

A significant body of research highlights the critical role of TMEJ in the survival of cancer cells that have deficiencies in the HR pathway.[6] Mutations in key HR genes, such as BRCA1 and BRCA2, are common in hereditary breast, ovarian, and prostate cancers.[13][14] These HR-deficient cancer cells become heavily reliant on alternative repair pathways like TMEJ to cope with DNA damage and maintain genomic integrity, a phenomenon known as synthetic lethality.[12] This dependency on TMEJ makes Polθ an attractive therapeutic target for these specific cancer types.[6][15]

Contribution to Genomic Instability and Tumor Evolution

While TMEJ can be a survival mechanism for cancer cells, its error-prone nature also contributes to genomic instability, a hallmark of cancer.[3][11] The deletions and insertions generated during TMEJ can lead to mutations that drive tumor progression, therapeutic resistance, and increased malignancy.[16][17] The mutagenic signature of TMEJ can be observed in the genomes of many tumors, providing a potential biomarker for TMEJ activity.[18]

TMEJ in Resistance to Cancer Therapies

The TMEJ pathway has also been implicated in the development of resistance to certain cancer therapies. For instance, in the context of PARP inhibitors, which are effective against HR-deficient tumors, upregulation of TMEJ can serve as a resistance mechanism.[19] By providing an alternative means of DSB repair, TMEJ can compensate for the loss of HR and reduce the efficacy of PARP inhibitors.[19] This has led to the exploration of combination therapies targeting both PARP and Polθ.[20][21]

Quantitative Data on TMEJ in Cancer

The following tables summarize key quantitative findings from various studies on the TMEJ pathway in cancer.

Cancer TypeGene MutationObservationSignificanceReference
Breast CancerBRCA1/2Higher frequency of templated insertions (TINS), a marker for TMEJ activity.Indicates increased reliance on TMEJ in HR-deficient breast cancers.[18]
Ovarian CancerBRCA1/2POLQ is part of a gene cluster associated with poor clinical outcome.High TMEJ activity correlates with a worse prognosis.[5]
Esophageal Squamous Cell CarcinomaN/APOLQ is predominantly upregulated in tumors and correlates with unfavorable prognosis.Suggests a role for TMEJ in the malignancy of this cancer type.[22]
Colorectal CancerN/AHigher expression of a 47-gene set including POLQ is linked to poorer patient survival.TMEJ activity may be a prognostic marker in colorectal cancer.[5]
Experimental SystemConditionTMEJ Activity ChangeImplicationReference
Mammalian CellsKu70 or 53BP1 deficiency (NHEJ compromised)Increased engagement of TMEJ.TMEJ acts as a critical backup when NHEJ is impaired.[10]
Mammalian CellsAblation of PARP activity2-4 fold reduction in chromosomal TMEJ.PARP promotes TMEJ by facilitating end resection.[23]
POLQ knockout ESCC cellsTreatment with genotoxic agentsSensitized to the agents.TMEJ is crucial for repairing DNA damage from chemotherapy.[22]
HR-deficient cancer cellsPOLQ depletionSynthetic lethality (cell death).Highlights the therapeutic potential of targeting POLQ in HRD cancers.[12]

Experimental Protocols for Studying TMEJ

Investigating the TMEJ pathway requires specialized assays to measure its activity and dissect its mechanism. Below are detailed methodologies for key experiments.

Extrachromosomal TMEJ Assay

This assay measures the ability of cells to repair a linearized plasmid substrate with pre-resected ends, thereby bypassing the need for cellular resection and specifically assessing the core TMEJ machinery.

Methodology:

  • Substrate Preparation: A plasmid vector is linearized by restriction enzyme digestion. The ends are then treated with an exonuclease to generate 3' ssDNA overhangs of a defined length (e.g., 70 nucleotides). These overhangs contain short microhomologous sequences.[18]

  • Transfection: The linearized, pre-resected substrate is transfected into the cells of interest (e.g., wild-type vs. POLQ-knockout cells). A control, uncut plasmid can be co-transfected to normalize for transfection efficiency.

  • DNA Extraction: After a defined incubation period (e.g., 24-48 hours), total DNA is extracted from the cells.

  • qPCR Analysis: The efficiency of end-joining is quantified using quantitative PCR (qPCR) with primers that amplify the junction of the repaired plasmid. The amount of product is normalized to the control plasmid. A significant reduction in product in POLQ-knockout cells indicates TMEJ-dependent repair.[23]

Extrachromosomal_TMEJ_Assay cluster_prep Substrate Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid Circular Plasmid Linearized Linearized Plasmid Plasmid->Linearized Restriction Digest Resected Pre-resected Substrate (3' ssDNA overhangs) Linearized->Resected Exonuclease Treatment Transfection Transfect into Cells Resected->Transfection Incubation Incubate (24-48h) Transfection->Incubation DNA_Extraction Extract DNA Incubation->DNA_Extraction qPCR qPCR with Junction-spanning Primers DNA_Extraction->qPCR Quantification Quantify Repair Efficiency qPCR->Quantification

Chromosomal TMEJ Assay (TINS-based)

This assay quantifies TMEJ activity at a specific chromosomal locus by detecting templated insertions (TINS), a unique molecular scar of Polθ-mediated repair.

Methodology:

  • Induction of DSB: A site-specific DSB is introduced into the genome of the target cells using CRISPR/Cas9 technology. The target site is chosen to be in a region with limited nearby microhomologies to favor the formation of TINS.[23]

  • Cell Culture and Genomic DNA Extraction: The cells are cultured to allow for DNA repair to occur. Subsequently, genomic DNA is extracted.

  • qPCR for TINS: A specific qPCR assay is designed to detect the TINS products. This typically involves a forward primer upstream of the break site and a reverse primer that specifically anneals to the inserted sequence characteristic of TINS at that locus.[23]

  • Data Analysis: The amount of TINS product is quantified and normalized to a control genomic locus. A comparison between different cell lines (e.g., wild-type vs. HR-deficient) can reveal differences in TMEJ activity.

TMEJ as a Therapeutic Target in Cancer

The reliance of certain cancers on TMEJ for survival presents a compelling therapeutic opportunity.[13][15] Small molecule inhibitors targeting the polymerase or helicase activity of Polθ are in development and have shown promise in preclinical and clinical studies.[13][24][25]

Therapeutic Strategies:

  • Monotherapy in HR-deficient Cancers: Polθ inhibitors are being investigated as a monotherapy for cancers with BRCA1/2 mutations or other HR defects, based on the principle of synthetic lethality.[12][15]

  • Combination Therapy: Combining Polθ inhibitors with other DNA damaging agents or inhibitors of other repair pathways, such as PARP inhibitors, is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[19][21]

TMEJ_Therapeutic_Strategy HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DNA_damage DNA Double-Strand Breaks TMEJ_reliance Increased Reliance on TMEJ for survival DNA_damage->TMEJ_reliance PolQ_inhibitor Polθ Inhibitor TMEJ_reliance->PolQ_inhibitor Cell_death Synthetic Lethality (Cell Death) TMEJ_inhibition TMEJ Pathway Blocked PolQ_inhibitor->TMEJ_inhibition TMEJ_inhibition->Cell_death

Conclusion and Future Directions

The TMEJ pathway, once considered a minor and obscure DNA repair mechanism, is now recognized as a key player in cancer biology. Its central role in the survival of HR-deficient tumors has propelled its key enzyme, Polθ, into the spotlight as a high-priority oncology target. Future research will likely focus on further elucidating the regulatory mechanisms of TMEJ, identifying additional protein partners, and developing more potent and specific Polθ inhibitors. Understanding the intricate interplay between TMEJ and other DNA repair pathways will be crucial for designing novel therapeutic strategies to combat cancer and overcome drug resistance. The continued investigation of TMEJ holds great promise for advancing precision medicine in oncology.

References

Unraveling Synthetic Lethality: A Technical Guide to Art558, a Potent DNA Polymerase Theta (Polθ) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of synthetic lethality as exemplified by Art558, a selective, allosteric inhibitor of DNA Polymerase Theta (Polθ). This compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Concept: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is viable. In the context of cancer therapy, this principle is exploited by targeting a gene that is essential for the survival of cancer cells with a specific genetic vulnerability (e.g., a mutation in a tumor suppressor gene), while being non-essential for normal, healthy cells.

This compound leverages this principle by inhibiting DNA Polymerase Theta (Polθ), a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ). In healthy cells, DSBs are primarily repaired by high-fidelity pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). However, in cancer cells with deficient HR, often due to mutations in genes like BRCA1 or BRCA2, the cells become heavily reliant on alternative, more error-prone repair pathways like TMEJ for survival. By inhibiting Polθ, this compound effectively shuts down this crucial backup repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death specifically in the HR-deficient cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueDescription
Polθ Inhibition IC50 7.9 nMThe half-maximal inhibitory concentration of this compound against the polymerase function of DNA polymerase theta.[1][2]
Cellular TMEJ EC50 150 nMThe half-maximal effective concentration of this compound for inhibiting Theta-Mediated End Joining in a cellular assay.[3]

Table 2: Synthetic Lethality of this compound in BRCA2-Deficient Cells

Cell LineTreatmentEffect
DLD-1 BRCA2-/- This compound (0-2 µM, 6 days)Decreased cell viability and colony formation.[1]
Isogenic BRCA2-/- cells This compound (0-10 µM, 7 days)Shows synthetic lethality.[1]

Table 3: this compound-Induced DNA Damage Markers

Cell LineTreatmentBiomarkerObservation
BRCA2-/- cells This compound (5 µM, 0-72 hours)γH2AXAccumulation of γH2AX, a marker for DNA double-strand breaks.[1][2]
53BP1-defective cells This compoundSingle-stranded DNAIncreased biomarkers of single-stranded DNA.[1][4]

Table 4: this compound in Combination Therapies

CombinationCell Line/ModelEffect
This compound + Olaparib (PARP inhibitor) Isogenic models of BRCA1-deficiencyCombinatorial effect and enhanced synthetic lethality.[1][4]
This compound + RAD52 inhibitor Glioblastoma cellsSynthetic lethal effect.[5][6][7]
This compound + Radiotherapy Tumor cellsPotent radiosensitization, particularly with fractionated radiation.[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

Cell Viability and Colony Formation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., DLD-1 BRCA2 wild-type and BRCA2-/-) in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0-10 µM).

  • Incubation: Incubate the cells for a specified period (e.g., 6-7 days).

  • Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Colony Formation Assay:

    • Seed a low number of cells in 6-well plates.

    • Treat with this compound for the desired duration.

    • Replace the medium with fresh, drug-free medium and allow colonies to form over 10-14 days.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies to determine the surviving fraction.

DNA Damage Assessment (γH2AX Foci Formation)

Objective: To quantify the induction of DNA double-strand breaks by this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound (e.g., 5 µM) for various time points (e.g., 0-72 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Theta-Mediated End Joining (TMEJ) Reporter Assay

Objective: To measure the inhibitory effect of this compound on the TMEJ DNA repair pathway.

Methodology:

  • Reporter Plasmid: Utilize a reporter plasmid system where a functional reporter gene (e.g., luciferase) is reconstituted upon successful TMEJ-mediated repair of a plasmid-encoded DNA double-strand break.

  • Transfection: Transfect the reporter plasmid into host cells (e.g., HEK293T).

  • Treatment: Treat the transfected cells with varying concentrations of this compound.

  • Reporter Gene Assay:

    • After a suitable incubation period, lyse the cells.

    • Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

    • A decrease in reporter activity in the presence of this compound indicates inhibition of the TMEJ pathway.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and its mechanism of synthetic lethality.

Simplified DNA Double-Strand Break Repair Pathways cluster_0 DNA Double-Strand Break (DSB) cluster_4 HR-Deficient Cancer Cell DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR Normal Cells NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Normal Cells TMEJ Theta-Mediated End Joining (TMEJ) (Polθ dependent) DSB->TMEJ Backup Pathway CellSurvival Cell Survival HR->CellSurvival NHEJ->CellSurvival TMEJ->CellSurvival Apoptosis Apoptosis HR_deficient HR Deficient (e.g., BRCA1/2 mutant) TMEJ_cancer TMEJ (Upregulated) HR_deficient->TMEJ_cancer Increased Reliance DSB_cancer DNA Double-Strand Break TMEJ_cancer->Apoptosis Blocked Repair This compound This compound This compound->TMEJ_cancer Inhibits

Caption: DNA DSB Repair Pathways and this compound's Mechanism of Action.

Experimental Workflow for Assessing this compound Efficacy cluster_assays Endpoint Assays start Start cell_culture Cell Culture (BRCAwt vs BRCA-/-) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay dna_damage_assay DNA Damage Assay (γH2AX Staining) treatment->dna_damage_assay tmej_assay TMEJ Reporter Assay treatment->tmej_assay analysis Data Analysis and Interpretation viability_assay->analysis dna_damage_assay->analysis tmej_assay->analysis conclusion Conclusion on Synthetic Lethality and MoA analysis->conclusion

Caption: Workflow for evaluating this compound's preclinical efficacy.

This compound Overcomes PARP Inhibitor Resistance cluster_parpi_resistance PARP Inhibitor Resistance in BRCA1-mutant Cells cluster_art558_action This compound Restores Sensitivity parpi PARP Inhibitor brca1_mutant BRCA1 Mutant Cell parpi->brca1_mutant shieldin_defect 53BP1/Shieldin Complex Defect brca1_mutant->shieldin_defect Acquires parpi_resistance PARPi Resistance shieldin_defect->parpi_resistance tmej_reliance Increased Reliance on TMEJ shieldin_defect->tmej_reliance This compound This compound This compound->tmej_reliance Inhibits apoptosis Apoptosis tmej_reliance->apoptosis Leads to

Caption: this compound targets a vulnerability in PARPi-resistant cells.

Conclusion

This compound represents a significant advancement in the field of synthetic lethality-based cancer therapeutics. Its potent and selective inhibition of Polθ offers a targeted approach to eliminate cancer cells with deficiencies in homologous recombination, a hallmark of many aggressive tumors. Furthermore, its ability to overcome resistance to PARP inhibitors highlights its potential to address a critical unmet need in oncology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader strategy of targeting DNA repair pathways in cancer. As our understanding of the intricate network of DNA repair continues to grow, so too will the opportunities for developing novel, highly effective, and personalized cancer treatments.

References

The Discovery and Development of Art558: A Potent and Selective Polθ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical development of Art558, a first-in-class, potent, and selective allosteric inhibitor of DNA Polymerase Theta (Polθ). This compound represents a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1 or BRCA2 mutations. This document provides a comprehensive overview of the key experimental data, detailed methodologies, and the underlying signaling pathways modulated by this novel inhibitor.

Introduction

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][2] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[3][4] In cancers with compromised homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, cells become heavily reliant on alternative repair pathways like TMEJ for survival. The inhibition of Polθ in such contexts leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal cells.[1][2][5] this compound was identified as a potent and selective small-molecule inhibitor of Polθ, demonstrating significant potential in preclinical models of BRCA-deficient cancers and in overcoming resistance to PARP inhibitors.[1][2][6]

Discovery and Biochemical Characterization

This compound was discovered through high-throughput screening for inhibitors of Polθ's polymerase activity.[1] It is a low molecular weight, allosteric inhibitor that binds to the catalytic domain of Polθ.[1][6]

Biochemical Activity

This compound exhibits potent and selective inhibition of Polθ's polymerase function with a biochemical half-maximal inhibitory concentration (IC50) in the nanomolar range.

Parameter Value Assay Reference
Biochemical IC50 7.9 nMPrimer extension assay[5][7][8]
Cellular EC50 150 nMTMEJ Reporter Assay[9][10]

Table 1: Biochemical and Cellular Potency of this compound

Mechanism of Inhibition

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to the DNA substrate.[9][10] This suggests that this compound binds to an allosteric site on the Polθ enzyme, rather than the active site for dNTP or DNA binding.[10]

cluster_0 This compound Inhibition Mechanism Polθ_DNA_dNTP Polθ + DNA + dNTP DNA_Synthesis DNA Synthesis Polθ_DNA_dNTP->DNA_Synthesis Catalysis Polθ_DNA Polθ + DNA Polθ_DNA->Polθ_DNA_dNTP dNTP Binding (Competitive) Polθ_DNA_this compound Polθ-DNA-Art558 (Inactive Complex) Polθ_DNA->Polθ_DNA_this compound This compound Binding (Uncompetitive) This compound This compound This compound->Polθ_DNA_this compound

Figure 1: this compound's uncompetitive inhibition with respect to DNA.

Cellular Mechanism of Action and Preclinical Efficacy

This compound's primary cellular effect is the inhibition of the TMEJ DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer cells.

Synthetic Lethality in BRCA-Deficient Cancers

This compound demonstrates potent synthetic lethality in cancer cell lines with mutations in BRCA1 or BRCA2. This selective killing of cancer cells is a cornerstone of its therapeutic potential.

Cell Line Genotype Effect of this compound Reference
DLD-1BRCA2 -/-Increased cell death, γH2AX accumulation[6][7]
CAPAN-1BRCA2 mutantDecreased cell viability[6]
MDA-MB-436BRCA1 mutantSensitivity to this compound[7]

Table 2: Synthetic Lethal Effects of this compound in BRCA-Deficient Cell Lines

Synergy with PARP Inhibitors and Overcoming Resistance

This compound shows a strong synergistic effect when combined with PARP inhibitors (PARPi), such as olaparib.[2][6] This combination leads to enhanced cancer cell killing.[2] Furthermore, this compound is effective in cancer cells that have developed resistance to PARP inhibitors, often through mechanisms involving the 53BP1/Shieldin complex.[1][6] Loss of the Shieldin complex, which causes PARPi resistance, confers sensitivity to Polθ inhibitors.[6][10]

cluster_0 DNA Double-Strand Break Repair Pathways cluster_1 BRCA-Deficient Cancer Cell DSB DNA Double-Strand Break HR Homologous Recombination (HR) DSB->HR TMEJ Theta-Mediated End Joining (TMEJ) DSB->TMEJ NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cell_Survival Cell Survival Apoptosis Apoptosis HR_inactive HR (Inactive) TMEJ_active TMEJ (Active) TMEJ_active->Cell_Survival TMEJ_active->Apoptosis This compound This compound This compound->TMEJ_active Inhibits PARPi PARP inhibitor PARPi->TMEJ_active Inhibits cluster_0 Experimental Workflow: TMEJ Reporter Assay Start Start Transfection Co-transfect cells with linearized TMEJ reporter and control plasmid Start->Transfection Treatment Treat cells with This compound or vehicle Transfection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Measurement Measure reporter gene activity Incubation->Measurement Analysis Normalize and calculate % TMEJ inhibition Measurement->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for Polθ Inhibitor Art558 and its Derivatives in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art558 is a potent and selective allosteric inhibitor of the polymerase domain of DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ plays a critical role in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[3][4] In cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on TMEJ for survival. Inhibition of Polθ by this compound in these cancer cells leads to synthetic lethality, making it a promising therapeutic strategy.[3][5] Furthermore, this compound has been shown to enhance the efficacy of PARP inhibitors and to be effective in PARP inhibitor-resistant tumor models.[3][5]

Due to its poor metabolic stability, this compound is less suitable for extensive in vivo studies.[3][4] Consequently, more stable derivatives, such as ART812 and ART899, have been developed and are more commonly used in mouse xenograft models to evaluate the therapeutic potential of Polθ inhibition.[3][4] These application notes provide an overview of the available data and protocols for the use of this compound and its derivatives in such preclinical studies.

Mechanism of Action and Signaling Pathway

This compound and its derivatives function by allosterically inhibiting the DNA polymerase activity of Polθ. This disrupts the TMEJ pathway, which is crucial for the repair of DNA double-strand breaks in HR-deficient cancer cells. The inhibition of TMEJ in these cells leads to the accumulation of unresolved DNA damage, ultimately resulting in cell death.

PolQ_Pathway cluster_0 DNA Double-Strand Break cluster_1 Homologous Recombination (HR) Pathway cluster_2 Theta-Mediated End Joining (TMEJ) Pathway cluster_3 Cellular Outcome DSB DNA Double-Strand Break BRCA1_2 BRCA1/2 DSB->BRCA1_2 Functional in HR-proficient cells PolQ Polθ DSB->PolQ Activated in HR-deficient cells HR_Repair Error-Free Repair BRCA1_2->HR_Repair TMEJ_Repair Error-Prone Repair PolQ->TMEJ_Repair Apoptosis Synthetic Lethality (Apoptosis) TMEJ_Repair->Apoptosis Blocked by this compound in HR-deficient cells This compound This compound / Derivatives This compound->PolQ Inhibits

Figure 1: Simplified signaling pathway of this compound-mediated Polθ inhibition.

Quantitative Data from Preclinical Studies

While in vivo data for this compound is limited, studies using its derivatives ART812 and ART899 in mouse and rat xenograft models have demonstrated significant anti-tumor activity.

CompoundAnimal ModelCancer Cell LineDosage and AdministrationKey Findings
ART812 RatMDA-MB-436 (BRCA1/SHLD2 deficient)100 mg/kg, oral (p.o.), dailySignificant tumor growth inhibition.[6]
ART899 MouseHCT116 (colorectal)50 mg/kg or 150 mg/kg, p.o., twice dailyDose-dependent increase in plasma concentration.[1] Significant tumor growth delay when combined with radiation.[1][4]

Experimental Protocols

The following protocols are generalized from published studies and provide a framework for conducting xenograft experiments with Polθ inhibitors.

Formulation of this compound and Derivatives

Proper formulation is critical for the bioavailability of the compound.

For Oral (p.o.) and Intraperitoneal (i.p.) Administration of this compound: [5]

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 42.5 mg/mL).

    • Add the DMSO stock solution to PEG300 and mix thoroughly.

    • Add Tween-80 and mix until uniform.

    • Add saline to the final volume and mix.

    • This will result in a suspended solution suitable for administration.

For Oral (p.o.) Administration of ART899: [7]

  • Vehicle: 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, 40% water.

  • Preparation:

    • Dissolve ART899 in the vehicle to the desired concentration.

    • Ensure the solution is homogenous before administration.

Mouse Xenograft Model Protocol

This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model.

Xenograft_Workflow cluster_cell_prep Cell Culture cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Grouping cluster_treatment Treatment and Analysis cell_culture 1. Culture Cancer Cells (e.g., HCT116) harvest 2. Harvest Cells in Logarithmic Growth Phase cell_culture->harvest resuspend 3. Resuspend Cells in PBS/Matrigel harvest->resuspend inject 4. Subcutaneously Inject Cells into Flank of Immunocompromised Mice resuspend->inject monitor 5. Monitor Tumor Growth (2-3 times/week) inject->monitor randomize 6. Randomize Mice into Groups (Tumor Volume ~100-200 mm³) monitor->randomize treat 7. Administer Vehicle or Drug (e.g., ART899) randomize->treat measure 8. Continue Tumor Measurement and Monitor Animal Weight treat->measure endpoint 9. Endpoint Analysis (Tumor Growth Inhibition, etc.) measure->endpoint

Figure 2: General workflow for a mouse xenograft study.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MDA-MB-436)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take-rate)

  • Immunocompromised mice (e.g., Athymic Nude, NSG)

  • This compound derivative (e.g., ART899) and vehicle

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Cell Preparation: Culture cancer cells under standard conditions. Harvest cells during the logarithmic growth phase. Wash cells with PBS and resuspend in a PBS/Matrigel mixture (1:1 ratio) at a concentration of 1-2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer the formulated this compound derivative or vehicle to the respective groups according to the predetermined dosage and schedule (e.g., oral gavage, twice daily).

  • Efficacy Evaluation: Continue to monitor tumor volume and animal weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

Conclusion

This compound is a promising Polθ inhibitor with a clear mechanism of action that is synthetically lethal in HR-deficient cancers. While its direct use in in vivo models is limited by its metabolic instability, its derivatives, ART812 and ART899, have demonstrated significant anti-tumor efficacy in mouse xenograft models. The protocols and data presented here provide a foundation for researchers to design and conduct preclinical studies to further investigate the therapeutic potential of Polθ inhibition.

References

Application Notes and Protocols: Combining Art558 and PARP Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of DNA Polymerase Theta (Polθ) inhibitors, such as Art558, with Poly (ADP-ribose) Polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This approach is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA damage repair (DDR) pathways leads to cancer cell death, particularly in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[1][2][3] this compound is a potent and selective allosteric inhibitor of Polθ, a crucial enzyme in the theta-mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair mechanism.[1][2] PARP inhibitors function by trapping PARP1 at sites of single-strand DNA breaks, leading to the formation of DSBs during replication.[4][5][6] In HR-deficient cancer cells, the inhibition of both PARP-mediated repair and the TMEJ backup pathway by this compound results in a synergistic increase in genomic instability and apoptosis.[1][2][7]

These application notes provide a comprehensive overview of the experimental rationale, protocols, and data interpretation for investigating the combination of this compound and PARP inhibitors in a preclinical setting.

Signaling Pathway and Mechanism of Action

The synergistic effect of combining this compound and PARP inhibitors stems from the simultaneous blockade of two critical DNA damage repair pathways. The following diagram illustrates the interplay between these pathways and the points of inhibition.

Mechanism of Action: this compound and PARP Inhibitor Combination cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Homologous Recombination (HR) cluster_3 Theta-Mediated End Joining (TMEJ) cluster_4 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_DSB Double-Strand Break (DSB) BRCA1_2 BRCA1/2 DNA_DSB->BRCA1_2 activates Polθ DNA Polymerase Theta (Polθ) DNA_DSB->Polθ activates (backup pathway) SSB_Repair SSB Repair PARP1->SSB_Repair mediates Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse trapping leads to PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits & traps Genomic_Instability Genomic Instability PARP_Inhibitor->Genomic_Instability Replication_Fork_Collapse->DNA_DSB HR_Repair HR Repair BRCA1_2->HR_Repair mediates Cell_Survival Cell Survival HR_Repair->Cell_Survival promotes HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) HR_Deficient->BRCA1_2 impairs HR_Deficient->Genomic_Instability TMEJ_Repair TMEJ Repair Polθ->TMEJ_Repair mediates This compound This compound This compound->Polθ inhibits This compound->Genomic_Instability TMEJ_Repair->Cell_Survival promotes (error-prone) Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Mechanism of action for the combination of this compound and PARP inhibitors.

Experimental Workflow

A typical experimental workflow to evaluate the combination of this compound and a PARP inhibitor is outlined below. This workflow progresses from in vitro characterization of synergy to in vivo validation of efficacy.

Experimental Workflow for this compound and PARP Inhibitor Combination Studies cluster_comb cluster_moa cluster_vivo Cell_Line_Selection Cell Line Selection (HR-proficient vs. HR-deficient) Single_Agent_Titration Single-Agent Titration (Determine IC50 for this compound and PARPi) Cell_Line_Selection->Single_Agent_Titration Combination_Studies In Vitro Combination Studies Single_Agent_Titration->Combination_Studies Mechanism_of_Action Mechanism of Action Studies Combination_Studies->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies Combination_Studies->In_Vivo_Studies Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Combination_Studies->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay Combination_Studies->Clonogenic_Assay Data_Analysis Data Analysis and Interpretation Mechanism_of_Action->Data_Analysis DNA_Damage DNA Damage Analysis (γH2AX, 53BP1 foci) Mechanism_of_Action->DNA_Damage Apoptosis_Assay Apoptosis Assay (Annexin V, Caspase-3) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (PARP cleavage, p-CHK1) Mechanism_of_Action->Western_Blot In_Vivo_Studies->Data_Analysis Xenograft_Model Tumor Xenograft Models (e.g., BRCA mutant PDX) In_Vivo_Studies->Xenograft_Model Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) In_Vivo_Studies->Toxicity_Assessment

Caption: A general workflow for preclinical evaluation of this compound and PARP inhibitor combinations.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and PARP inhibitors.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/ContextReference
IC50 7.9 nMBiochemical assay
Cellular EC50 (TMEJ inhibition) 150 nMTMEJ reporter assay[8]

Table 2: Synergistic Effects of this compound and PARP Inhibitors in BRCA-mutant cells

Cell LineTreatmentEffectReference
BRCA2-/- cells This compound (0-10 µM) + OlaparibCombinatorial effect on cell viability
BRCA2-deficient cells This compound + OlaparibIncreased cancer cell death compared to single agents[7]
BRCA1-deficient, PARPi-resistant cells This compoundOvercomes PARP inhibitor resistance[7]
BRCA2-/- cells This compound (5 µM)Accumulation of γH2AX
Glioblastoma cells (GBM21) This compound + PARP1 inhibitor (Talazoparib)Significant decrease in cell viability and induction of apoptosis[9][10][11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., BRCA-mutant and wild-type)

  • Complete cell culture medium

  • 96-well plates

  • This compound and PARP inhibitor (e.g., Olaparib) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Treat the cells with varying concentrations of each drug alone or in combination. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 72-96 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and analyze the combination for synergistic, additive, or antagonistic effects using software such as CompuSyn.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the long-term effects of this compound and a PARP inhibitor on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound and PARP inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixing and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically containing ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Protocol 3: Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks as an indicator of drug-induced DNA damage.

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound and PARP inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10-15 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

The combination of this compound and PARP inhibitors holds significant promise as a therapeutic strategy for cancers with underlying DNA damage repair deficiencies. The provided application notes and protocols offer a framework for researchers to systematically evaluate this combination in a preclinical setting. Rigorous in vitro and in vivo experimentation, guided by the methodologies outlined here, will be crucial in further elucidating the therapeutic potential of this combination and identifying patient populations most likely to benefit.

References

Application Notes and Protocols: Experimental Use of Art558 in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental application of Art558, a potent and selective allosteric inhibitor of DNA polymerase theta (Polθ), in glioblastoma (GBM) cells. The following sections detail the mechanism of action, quantitative data on its anti-cancer effects, and detailed protocols for key in vitro experiments.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of just 15 months.[1] A key challenge in treating GBM is its resistance to conventional therapies. This compound represents a novel therapeutic strategy by targeting the DNA damage response (DDR) pathway, specifically the Polθ-mediated end joining (TMEJ) pathway.[2] Cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2, become highly dependent on Polθ for survival, creating a vulnerability that can be exploited by inhibitors like this compound. This concept is known as synthetic lethality.[1][3]

Recent studies have demonstrated that this compound exhibits a significant anti-tumor effect in glioblastoma cells, both as a monotherapy and in combination with other DDR inhibitors, such as PARP1 and RAD52 inhibitors, and the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ).[1][3][4]

Mechanism of Action: Synthetic Lethality in DNA Repair

This compound functions by allosterically inhibiting the polymerase activity of Polθ.[5] Polθ plays a crucial role in TMEJ, a DNA double-strand break (DSB) repair pathway that is often upregulated in cancer cells. In tumors with compromised homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of Polθ leads to an accumulation of lethal DNA damage and subsequent cell death.

Furthermore, the combination of this compound with PARP inhibitors (PARPi) has shown a synergistic effect.[1][3] PARP is essential for single-strand break repair, and its inhibition leads to the formation of DSBs during DNA replication. When both Polθ and PARP are inhibited, the cancer cells' ability to repair DSBs is severely compromised, resulting in enhanced cell killing. A similar synthetic lethal relationship has been observed with the inhibition of RAD52, another key protein in DNA repair.[1][3]

Art558_Mechanism_of_Action cluster_DNA_Damage DNA Damage cluster_Cellular_Outcome Cellular Outcome DNA_DSB DNA Double-Strand Breaks (DSBs) HR Homologous Recombination (HR) DNA_DSB->HR Primary Repair TMEJ Theta-Mediated End Joining (TMEJ) DNA_DSB->TMEJ Alternative Repair PARP_Repair PARP-mediated Repair DNA_DSB->PARP_Repair SSB to DSB Apoptosis Apoptosis This compound This compound This compound->TMEJ Inhibits PARPi PARP Inhibitor PARPi->PARP_Repair Inhibits RAD52i RAD52 Inhibitor RAD52i->HR Inhibits (in some contexts)

Caption: Signaling pathway of this compound-induced synthetic lethality in glioblastoma.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glioblastoma cells (GBM21 cell line) and normal human astrocytes (NHA), as reported in recent literature.[1]

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment% Viable Cells (relative to control)
GBM21Control100%
This compound~75%
This compound + PARP1 Inhibitor (BMN673)~50%
This compound + RAD52 Inhibitor (L-OH-DOPA)~60%
This compound + TMZ~55%
NHAControl100%
This compound~95%
This compound + PARP1 Inhibitor (BMN673)~90%
This compound + RAD52 Inhibitor (L-OH-DOPA)~90%
This compound + TMZ~85%

Table 2: Effect of this compound on Apoptosis

Cell LineTreatment% Apoptotic Cells (Early + Late)
GBM21Control~5%
This compound~20%
This compound + PARP1 Inhibitor (BMN673)~35%
This compound + RAD52 Inhibitor (L-OH-DOPA)~30%
This compound + TMZ~40%

Table 3: Effect of this compound on Cell Proliferation (Clonogenic Assay)

Cell LineTreatmentColony Formation (relative to control)
GBM21Control100%
This compoundSignificantly Reduced
This compound + PARP1 Inhibitor (BMN673)Further Reduced
This compound + RAD52 Inhibitor (L-OH-DOPA)Further Reduced

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cells, based on published methodologies.[1]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of glioblastoma cells.

Cell_Viability_Workflow Seed_Cells 1. Seed glioblastoma cells in a 96-well plate Incubate_1 2. Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells 3. Treat cells with this compound (and combinations) Incubate_1->Treat_Cells Incubate_2 4. Incubate for 72 hours Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 4 hours Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Glioblastoma cell line (e.g., GBM21)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, PARP inhibitor, RAD52 inhibitor, TMZ

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and other inhibitors in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is for quantifying apoptosis and necrosis in glioblastoma cells following treatment with this compound.

Apoptosis_Assay_Workflow Seed_Cells 1. Seed glioblastoma cells in 6-well plates Incubate_1 2. Incubate for 24 hours Seed_Cells->Incubate_1 Treat_Cells 3. Treat cells with this compound (and combinations) Incubate_1->Treat_Cells Incubate_2 4. Incubate for 48 hours Treat_Cells->Incubate_2 Harvest_Cells 5. Harvest cells (including supernatant) Incubate_2->Harvest_Cells Wash_Cells 6. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 7. Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain_Cells 8. Add FITC-Annexin V and Propidium Iodide Resuspend->Stain_Cells Incubate_3 9. Incubate for 15 minutes in the dark Stain_Cells->Incubate_3 Analyze 10. Analyze by flow cytometry Incubate_3->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Glioblastoma cell line

  • 6-well plates

  • This compound and other inhibitors

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed glioblastoma cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound, alone or in combination, for 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis for DNA Damage Markers

This protocol is for assessing the induction of DNA damage by this compound through the detection of phosphorylated H2AX (γH2AX).

Materials:

  • Glioblastoma cells

  • This compound and other inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat glioblastoma cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Normalize the γH2AX signal to a loading control like β-actin.

Conclusion

This compound presents a promising therapeutic avenue for glioblastoma by targeting the DNA repair machinery of cancer cells. The synthetic lethal interactions with PARP and RAD52 inhibitors highlight the potential for powerful combination therapies. The protocols and data presented here provide a foundation for further investigation into the preclinical efficacy of this compound in glioblastoma.

References

Application Notes and Protocols for Art558 in Cancer Cell Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Art558 is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), an enzyme crucial for the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2][3] Polθ is often overexpressed in cancer cells while having limited expression in normal tissues, making it an attractive target for tumor-specific therapies.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a radiosensitizing agent in cancer research, based on preclinical findings. This compound has been shown to effectively radiosensitize tumor cells, including those proficient in homologous recombination, and is particularly effective when combined with fractionated radiation.[1][4][7] Furthermore, its efficacy is maintained under hypoxic conditions, a common feature of solid tumors that contributes to radioresistance.[1][6]

Mechanism of Action

This compound functions by inhibiting the polymerase activity of Polθ, which plays a key role in the MMEJ pathway for repairing DNA double-strand breaks (DSBs).[8][9] By inhibiting Polθ, this compound impairs the ability of cancer cells to repair DNA damage induced by ionizing radiation (IR), leading to an accumulation of residual DSBs.[1] This ultimately results in increased cell death and enhanced tumor cell sensitivity to radiation.[1][10] The radiosensitizing effect of this compound is most pronounced in replicating cells, specifically during the S and G2 phases of the cell cycle when MMEJ is most active.[1]

Signaling Pathway

The signaling pathway affected by this compound in the context of radiosensitization is the DNA Damage Response (DDR), specifically the MMEJ pathway for DSB repair.

cluster_0 Cellular Response to Ionizing Radiation cluster_1 MMEJ Pathway cluster_2 This compound Intervention Ionizing Radiation Ionizing Radiation DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) Ionizing Radiation->DNA Double-Strand Breaks (DSBs) Polθ Polθ DNA Double-Strand Breaks (DSBs)->Polθ activates DSB Repair DSB Repair Polθ->DSB Repair mediates Increased Residual DSBs Increased Residual DSBs Cell Survival Cell Survival DSB Repair->Cell Survival Radiosensitization & Cell Death Radiosensitization & Cell Death This compound This compound This compound->Polθ inhibits

Mechanism of this compound-mediated radiosensitization.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
Cell LineCancer TypeThis compound Conc. (µM)Radiation Dose (Gy)EffectReference
HCT116Colorectal10-8Radiosensitization (SER10 > 1.2)[4]
H460Lung10-8Radiosensitization (SER10 > 1.2)[4]
T24Bladder10-8Radiosensitization (SER10 > 1.2)[4]
HCT116Colorectal35 x 2Up to 10-fold decrease in survival[1]
H460Lung35 x 2Up to 14-fold decrease in survival[1]
HeLaCervical3VariableGreater radiosensitization in S/G2 phase[1]
H460Lung36Significant radiosensitization under hypoxia (<0.1% O2)[1]

SER10: Sensitization Enhancement Ratio at 10% survival.

Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation
Cell LineTreatmentEndpointTime PointObservationReference
HCT1163 µM this compound + 4 Gy IRγH2AX foci16 & 24 hoursIncreased number of foci[1]
H4603 µM this compound + 4 Gy IRγH2AX foci16 & 24 hoursIncreased number of foci[1]
HCT1163 µM this compound + 4 Gy IR53BP1 foci16 & 24 hoursIncreased number of foci[1]
H4603 µM this compound + 4 Gy IR53BP1 foci16 & 24 hoursIncreased number of foci[1]
HCT1163 µM this compound + 4 Gy IRRAD51 foci6 hoursNo significant difference[1]
H4603 µM this compound + 4 Gy IRRAD51 foci6 hoursNo significant difference[1]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay is used to determine the long-term reproductive viability of cells after treatment with this compound and ionizing radiation.

start Start seed Seed cells at appropriate density start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with this compound (1h prior to IR) adhere->treat irradiate Irradiate cells (e.g., 0-8 Gy) treat->irradiate incubate Incubate for colony formation (7-14 days) irradiate->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction and SER count->analyze end End analyze->end

Workflow for a clonogenic survival assay.

Materials:

  • Cancer cell lines (e.g., HCT116, H460, T24)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • X-ray irradiator

  • Fixing/staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed an appropriate number of cells into 6-well plates to yield approximately 50-150 colonies per well after treatment. The number of cells seeded will need to be optimized for each cell line and radiation dose.

  • Adherence: Allow cells to adhere for at least 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: One hour prior to irradiation, replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentration of this compound (e.g., 1-3 µM).[1]

  • Irradiation: Irradiate the plates with single or fractionated doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, return the plates to the incubator and allow colonies to form for 7-14 days.

  • Fixing and Staining:

    • Aspirate the medium and wash the wells with PBS.

    • Add fixing/staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Wash the wells with water and allow them to air dry.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for control cells: (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot SF versus radiation dose to generate survival curves.

    • Calculate the Sensitization Enhancement Ratio (SER) at a specific survival level (e.g., 10%): Dose (Gy) for control to achieve 10% survival / Dose (Gy) for this compound-treated cells to achieve 10% survival.

Protocol 2: Immunofluorescence Staining for DNA Damage Foci (γH2AX and 53BP1)

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.

Materials:

  • Cells grown on coverslips in multi-well plates

  • This compound and irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-γH2AX, anti-53BP1)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or radiation as per the experimental design.

  • Fixation: At the desired time points post-irradiation (e.g., 0.5, 16, 24 hours), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of a cell population to assess the phase-dependent effects of this compound.

Materials:

  • Treated and untreated cell suspensions

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 20-30 minutes at 37°C in the dark.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Disclaimer: These protocols are intended for research use only by qualified personnel and should be adapted and optimized for specific experimental conditions and cell lines.

References

Troubleshooting & Optimization

minimizing Art558 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Art558. Our goal is to help you minimize this compound toxicity in normal cells while maximizing its efficacy against cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it less toxic to normal cells?

This compound is a potent and selective allosteric inhibitor of the DNA polymerase theta (Polθ), with an IC50 of 7.9 nM.[1] Polθ is a key enzyme in the Theta-Mediated End Joining (TMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[2][3][4] In many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, the high-fidelity Homologous Recombination (HR) repair pathway is deficient. These cancer cells become heavily reliant on TMEJ for survival, making them highly sensitive to Polθ inhibition by this compound.[2][3][5]

Normal cells, on the other hand, have intact HR and other high-fidelity DNA repair pathways. They do not rely on the error-prone TMEJ pathway to the same extent as cancer cells.[2][3][5] Polθ is also expressed at low levels in healthy tissues.[2][3][6] This differential dependency on Polθ is the primary reason for this compound's synthetic lethal effect and its reduced toxicity in normal cells.[7][8][9][10]

Q2: At what concentration is this compound effective against cancer cells while showing minimal toxicity to normal cells?

The optimal concentration of this compound will vary depending on the specific cell lines being used. However, studies have shown that concentrations of this compound that inhibit the growth of BRCA1 or BRCA2 mutant cancer cells have minimal effects on non-tumor epithelial cells or cancer cells with wild-type BRCA2.[11][12] For example, in glioblastoma cells, a concentration of 56.5 μM was used, which was below the IC50 for normal human astrocytes.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific normal and cancer cell lines.

Q3: Can this compound be used in combination with other therapies? What are the implications for toxicity in normal cells?

Yes, this compound has shown synergistic effects when combined with other cancer therapies, such as PARP inhibitors (e.g., olaparib, talazoparib) and radiation.[1][7][13] This combination can be particularly effective in overcoming PARP inhibitor resistance.[7] Studies have indicated that the combination of this compound with PARP inhibitors or radiation has a significantly lower impact on normal cells compared to cancer cells.[7][10] For instance, the combination of this compound with a PARP1 or RAD52 inhibitor showed a synthetic lethal effect in glioblastoma cells while sparing normal astrocytes.[7][8][9][10]

Troubleshooting Guides

Issue 1: High Toxicity Observed in Normal Control Cells
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 for both your normal and cancer cell lines. Start with a wide range of concentrations to identify a therapeutic window where cancer cells are sensitive, and normal cells are not significantly affected.
Incorrect assessment of cell viability. Use multiple methods to assess cell viability and toxicity, such as MTT assay, trypan blue exclusion, and apoptosis assays (e.g., Annexin V staining).
Off-target effects. Although this compound is highly selective for Polθ, high concentrations may lead to off-target effects.[13] If reducing the concentration is not possible, consider using a different Polθ inhibitor or a genetic approach (e.g., siRNA) to validate that the observed toxicity is on-target.
Contamination of cell culture. Ensure cell cultures are free from mycoplasma and other contaminants, which can increase cellular stress and sensitivity to drug treatment.
Issue 2: Lack of Efficacy in Cancer Cells
Possible Cause Troubleshooting Step
Cancer cell line is not dependent on the TMEJ pathway. Confirm the DNA repair pathway status of your cancer cell line. This compound is most effective in cells with deficient homologous recombination (e.g., BRCA1/2 mutations).
Suboptimal concentration of this compound. Perform a dose-response curve to ensure you are using a concentration that is sufficient to inhibit Polθ in your cancer cell line.
Drug stability and activity. Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
Experimental setup. Optimize incubation times and cell seeding densities. Ensure that the cells are in the logarithmic growth phase when the treatment is applied.

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.

Materials:

  • This compound

  • Normal and cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your normal and cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Comparative IC50 Values of this compound in Different Cell Lines

Cell LineGenotypeIC50 (nM)Reference
DLD-1BRCA2 -/-~10[1]
DLD-1BRCA2 +/+>10,000[1]
CAPAN-1BRCA2 mutant~100[1]
Normal Human Astrocytes (NHA)->56,500[7]
Glioblastoma (GBM21)-<56,500[7]

Signaling Pathways and Workflows

Theta-Mediated End Joining (TMEJ) Pathway and the Action of this compound

TMEJ_Pathway DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ Polymerase Theta (Polθ) ssDNA->PolQ Microhomology Microhomology Search & Annealing PolQ->Microhomology Synthesis DNA Synthesis Microhomology->Synthesis Ligation Ligation Synthesis->Ligation Repair Repaired DNA (Error-prone) Ligation->Repair This compound This compound This compound->PolQ Inhibits Polymerase Activity

Caption: The TMEJ pathway and the inhibitory action of this compound on Polθ.

Experimental Workflow for Assessing this compound Toxicity

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Normal_Cells Normal Cells Dose_Response This compound Dose-Response Normal_Cells->Dose_Response Cancer_Cells Cancer Cells Cancer_Cells->Dose_Response Viability Cell Viability (MTT) Dose_Response->Viability Toxicity Toxicity (Apoptosis) Dose_Response->Toxicity IC50 IC50 Determination Viability->IC50 Toxicity->IC50 Therapeutic_Window Therapeutic Window IC50->Therapeutic_Window

Caption: Workflow for determining the therapeutic window of this compound.

References

interpreting unexpected results with Art558 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Art558 treatment. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered during their work with this novel DNA Polymerase Theta (Polθ) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective allosteric inhibitor of the polymerase function of DNA Polymerase Theta (Polθ), with an IC50 of 7.9 nM.[1][2] Polθ is a key enzyme in an alternative DNA double-strand break (DSB) repair pathway known as Theta-Mediated End Joining (TMEJ).[3][4][5] By inhibiting Polθ, this compound disrupts this repair process. This disruption is particularly effective in cancer cells that have deficiencies in the primary DSB repair pathway, Homologous Recombination (HR), often due to mutations in genes like BRCA1 or BRCA2.[1][3] This creates a synthetic lethal effect, where the inhibition of Polθ in HR-deficient cells leads to cell death, while having minimal impact on healthy cells with intact HR pathways.[6]

Q2: What are the expected outcomes of successful this compound treatment in sensitive cell lines?

In cancer cell lines with compromised Homologous Recombination (e.g., BRCA1/2 mutations), successful treatment with this compound is expected to lead to:

  • Increased DNA damage: Accumulation of DNA double-strand breaks, which can be visualized by markers like γH2AX.[1]

  • Decreased cell viability and proliferation: A reduction in the number of viable cells and inhibition of colony formation in long-term assays.[1]

  • Induction of apoptosis: Programmed cell death as a consequence of unrepaired DNA damage.[5][7]

  • Synergistic effect with PARP inhibitors: Enhanced cancer cell killing when combined with PARP inhibitors like olaparib.[1][3][8]

  • Sensitivity in PARP inhibitor-resistant models: this compound can be effective in cancer cells that have developed resistance to PARP inhibitors through mechanisms involving the 53BP1/Shieldin complex.[3][4]

Troubleshooting Unexpected Results

Scenario 1: Reduced or no efficacy of this compound in a supposedly HR-deficient cancer cell line.

  • Possible Cause 1: Reversion mutations in BRCA1/2 genes.

    • Explanation: The cancer cells may have acquired secondary mutations that restore the function of the BRCA1 or BRCA2 protein, thereby reactivating the HR pathway and conferring resistance to this compound.[9]

    • Recommended Action: Sequence the BRCA1/2 genes in the treated cells to check for reversion mutations.

  • Possible Cause 2: Upregulation of other DNA repair pathways.

    • Explanation: Cancer cells can sometimes compensate for the inhibition of one repair pathway by upregulating others.

    • Recommended Action: Perform gene and protein expression analysis of key DNA repair pathway components to identify any compensatory mechanisms.

  • Possible Cause 3: Poor metabolic stability of this compound in the experimental system.

    • Explanation: In vitro studies using rat microsomes have shown that this compound can be rapidly cleared, which might affect its efficacy in certain experimental setups.[5][8] While this is more of a concern for in vivo studies, it could be a factor in long-term cell culture experiments.

    • Recommended Action: Consider using a more metabolically stable analog like ART812 for in vivo experiments.[5][8] For in vitro work, ensure appropriate dosing and media changes to maintain an effective concentration.

Scenario 2: High toxicity observed in control (HR-proficient) cell lines.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Explanation: Although this compound is a selective Polθ inhibitor, very high concentrations might lead to off-target effects.[8]

    • Recommended Action: Perform a dose-response curve to determine the optimal concentration that maximizes efficacy in sensitive cells while minimizing toxicity in control cells.

  • Possible Cause 2: Unknown underlying sensitivities in the control cell line.

    • Explanation: The control cell line may have uncharacterized mutations in other DNA repair genes that render it sensitive to Polθ inhibition.

    • Recommended Action: Characterize the genetic background of your control cell line more thoroughly, particularly for genes involved in DNA damage response.

Scenario 3: Inconsistent results in combination therapy with PARP inhibitors.

  • Possible Cause 1: Suboptimal dosing or scheduling of the combination.

    • Explanation: The synergistic effect of this compound and PARP inhibitors can be dependent on the concentration and the timing of administration of each drug.

    • Recommended Action: Experiment with different dose combinations and schedules (e.g., sequential vs. concurrent administration) to optimize the synergistic effect.

  • Possible Cause 2: Specific mechanisms of PARP inhibitor resistance.

    • Explanation: While this compound is effective in some PARP inhibitor-resistant models (e.g., those with 53BP1/Shieldin complex defects), it may not overcome all mechanisms of resistance.[9]

    • Recommended Action: Investigate the mechanism of PARP inhibitor resistance in your model system.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineBRCA StatusThis compound IC50 (nM)Combination Effect with OlaparibReference
DLD-1BRCA2-mutant~100 (over 6 days)Synergistic[1]
Isogenic BRCA1-deficient cellsBRCA1-deficient-Synergistic[1]
MDA-MB-436BRCA1-mutantSensitive-[1]
CAPAN-1BRCA2-mutantSensitive-[1]

Table 2: Biomarker Changes with this compound Treatment

Cell LineTreatmentBiomarkerObservationReference
BRCA2-/- cells5 µM this compound (0-72h)γH2AXAccumulation[1]
53BP1-defective cellsThis compoundssDNAIncreased[1][3]

Experimental Protocols

1. Cell Viability Assay (Colony Formation)

  • Objective: To assess the long-term effect of this compound on cell proliferation and survival.

  • Methodology:

    • Seed cells at a low density in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0-10 µM).

    • Incubate for the desired period (e.g., 6-7 days), replacing the media with fresh drug-containing media every 2-3 days.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid.

    • Stain the colonies with crystal violet.

    • Wash the plates, allow them to dry, and quantify the colonies.

2. DNA Damage Assessment (γH2AX Staining)

  • Objective: To quantify the level of DNA double-strand breaks induced by this compound.

  • Methodology:

    • Grow cells on coverslips or in chamber slides.

    • Treat cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 24, 48, 72 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and quantify the γH2AX foci using fluorescence microscopy.

Visualizations

Art558_Mechanism_of_Action cluster_hr_proficient HR-Proficient Cell (Healthy Cell) cluster_hr_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB1 DNA Double-Strand Break HR Homologous Recombination (HR) (Functional BRCA1/2) DSB1->HR TMEJ1 TMEJ DSB1->TMEJ1 Repair1 DNA Repair HR->Repair1 Survival1 Cell Survival Repair1->Survival1 Pol_theta1 Polθ TMEJ1->Pol_theta1 Art558_1 This compound Art558_1->Pol_theta1 DSB2 DNA Double-Strand Break HR_mut Homologous Recombination (HR) (Defective) DSB2->HR_mut TMEJ2 TMEJ DSB2->TMEJ2 Pol_theta2 Polθ TMEJ2->Pol_theta2 Unrepaired_DSBs Unrepaired DSBs Pol_theta2->Unrepaired_DSBs Inhibition Art558_2 This compound Art558_2->Pol_theta2 Apoptosis Apoptosis (Cell Death) Unrepaired_DSBs->Apoptosis

Caption: Mechanism of this compound-induced synthetic lethality.

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Art558 Degradation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and potential degradation of Art558, a potent and selective allosteric DNA polymerase theta (Polθ) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound stock solutions should be stored under the following conditions. Adherence to these guidelines is critical to prevent product inactivation.[1]

Storage TemperatureShelf LifeStorage Instructions
-80°C2 yearsSealed, protected from moisture and light.[1]
-20°C1 yearSealed, protected from moisture and light.[1]

Q2: How should I handle this compound solutions to minimize degradation?

A2: To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into single-use volumes for storage.[1]

Q3: What is the mechanism of action for this compound?

A3: this compound is an allosteric inhibitor of the DNA polymerase theta (Polθ) with an IC50 of 7.9 nM.[1] It targets the polymerase function of Polθ, inhibiting the Theta-Mediated End Joining (TMEJ) DNA repair pathway.[1][2] This action elicits synthetic lethality in cells with BRCA gene mutations and can enhance the effects of PARP inhibitors.[1]

Q4: What are the known applications of this compound in research?

A4: this compound is primarily used in cancer research, particularly for tumors with mutations in BRCA1 or BRCA2 genes, such as certain types of breast cancer.[1] It has been shown to induce DNA damage and synthetic lethality in these cancer cells.[1] Additionally, it can be used to study DNA repair pathways and to overcome resistance to PARP inhibitors.[3][4]

Troubleshooting Guide

Issue: Reduced or no activity of this compound in my experiment.

If you are observing a lack of expected biological effect from this compound, it may be due to degradation. Follow this troubleshooting workflow to identify the potential cause.

cluster_troubleshooting Troubleshooting this compound Inactivity A Unexpected Experimental Results (e.g., no cell death, no pathway inhibition) B Verify Storage Conditions (Temp: -20°C/-80°C, Light/Moisture protected) A->B Check Storage C Review Handling Protocol (Were aliquots used? Avoided freeze-thaw?) A->C Check Handling D Assess Purity (Consider analytical methods like HPLC if available) A->D Suspect Degradation E Prepare Fresh Stock Solution (Use a new, unopened vial if possible) B->E Improper Storage C->E Improper Handling D->E Degradation Confirmed F Contact Technical Support E->F Issue Persists

Caption: Workflow for troubleshooting inactive this compound.

Experimental Protocols & Methodologies

Protocol: Assessing this compound-Induced DNA Damage

A common method to verify the activity of this compound is to measure the accumulation of DNA damage markers, such as γH2AX, in susceptible cell lines.

  • Cell Culture: Culture BRCA-mutant cancer cells (e.g., MDA-MB-436) to the desired confluency.

  • Treatment: Treat cells with this compound at a concentration range of 0-5 µM for a period of up to 72 hours.[1]

  • Immunofluorescence:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

  • Microscopy: Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in γH2AX foci in this compound-treated cells indicates DNA damage.[1][5]

Signaling and DNA Repair Pathway

This compound functions by inhibiting the Theta-Mediated End Joining (TMEJ) pathway, which is a crucial DNA double-strand break repair mechanism, particularly in cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutant cells).

cluster_pathway This compound Mechanism of Action cluster_context DSB DNA Double-Strand Break (DSB) PolQ DNA Polymerase Theta (Polθ) DSB->PolQ TMEJ Theta-Mediated End Joining (TMEJ) PolQ->TMEJ PolQ->TMEJ Repair DNA Repair TMEJ->Repair TMEJ->Repair Apoptosis Cell Death (Apoptosis) TMEJ->Apoptosis Prevents This compound This compound This compound->PolQ Inhibits BRCA_mut BRCA-Deficient Cell

Caption: this compound inhibits Polθ, blocking TMEJ and leading to cell death in BRCA-deficient cells.

References

Validation & Comparative

A Comparative Guide to Preclinical Polθ Inhibitors: Art558 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Art558 with other notable Polymerase theta (Polθ) inhibitors. This document synthesizes available experimental data to highlight key differences in their biochemical potency, cellular activity, and metabolic stability.

DNA Polymerase theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break repair mechanism.[1] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in cancer cells, making it a promising therapeutic target, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutant cancers).[2] this compound has emerged as a potent and selective allosteric inhibitor of the Polθ polymerase domain.[3][4] This guide compares this compound with other preclinical Polθ inhibitors, including ART899, RP-3467 (also known as RP-6685), and the repurposed antibiotic novobiocin (B609625).

Biochemical Potency and Cellular Activity

This compound demonstrates high biochemical potency with a reported IC50 of 7.9 nM against the Polθ polymerase.[3][4] In cellular assays, it effectively inhibits the MMEJ pathway.[5][6] The table below summarizes the available quantitative data for this compound and other Polθ inhibitors.

InhibitorTarget DomainBiochemical IC50Cellular MMEJ EC50Cell Viability IC50 (Cell Line)Reference
This compound Polymerase7.9 nM150 nM (HEK293)Not explicitly stated[3][7]
ART899 PolymeraseNot explicitly stated~180 nM (HEK293)Not explicitly stated[7]
RP-3467 ATPase<0.25 nMNot explicitly stated4-7 nM (BRCA2- DLD-1, HCT-116)[No specific reference]
Novobiocin ATPaseNot explicitly statedNot explicitly statedNot explicitly stated[No specific reference]

Metabolic Stability

A critical aspect of preclinical drug development is the metabolic stability of a compound, which influences its in vivo efficacy. This compound has been reported to have poor metabolic stability in rat microsomes, which led to the development of derivatives with improved properties.[6][8] ART899, a deuterated derivative of an this compound analog, exhibits significantly improved metabolic stability compared to this compound.[7]

CompoundMetabolic StabilityIn Vivo ApplicationReference
This compound Poor in rat microsomesLimited[6][8]
ART899 Improved compared to this compoundUsed in in vivo studies[7]

Experimental Protocols

Biochemical IC50 Determination Assay

The biochemical potency of Polθ inhibitors is often determined using an in vitro polymerase activity assay. A typical protocol involves:

  • Reaction Mixture Preparation: A reaction buffer containing purified recombinant Polθ enzyme, a DNA substrate (e.g., a primed template), and dNTPs (one of which is often radiolabeled or fluorescently labeled) is prepared.

  • Inhibitor Addition: The test compound (e.g., this compound) is serially diluted and added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Quenching and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified. This can be done by various methods, such as scintillation counting for radiolabeled dNTPs or fluorescence detection.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is commonly used to assess the effect of inhibitors on cell proliferation and determine IC50 values in a cellular context.[9][10]

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well opaque-walled plates and allowed to adhere overnight.

  • Compound Treatment: The Polθ inhibitor is added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Signal Measurement: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Luciferase-Based MMEJ Reporter Assay

This assay measures the activity of the MMEJ pathway within cells.[11][12][13][14]

  • Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase) that is rendered inactive by the insertion of a specific sequence is used. Flanking this insertion are microhomology sequences.

  • Cell Transfection: The reporter plasmid is co-transfected into cells along with a nuclease (e.g., CRISPR/Cas9) that creates a double-strand break within the inserted sequence.

  • Inhibitor Treatment: The transfected cells are treated with the Polθ inhibitor at various concentrations.

  • MMEJ Repair: If the MMEJ pathway is active, it will repair the double-strand break using the microhomology sequences, leading to the excision of the intervening sequence and the reconstitution of a functional reporter gene.

  • Luciferase Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • EC50 Determination: The level of MMEJ activity is proportional to the luminescent signal. The EC50 value for MMEJ inhibition is determined by plotting the luciferase activity against the inhibitor concentration.[11][12]

In Vivo Xenograft Tumor Model

To evaluate the in vivo efficacy of Polθ inhibitors, xenograft models are commonly employed.[15][16][17]

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The Polθ inhibitor is administered (e.g., orally or intraperitoneally) according to a specified dosing schedule. A vehicle control is administered to the control group.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy of the inhibitor is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition and tumor regression are calculated.

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the treatment.[16][17]

Signaling Pathways and Mechanisms of Action

Polθ plays a central role in the Theta-Mediated End Joining (TMEJ) pathway, a major alternative to non-homologous end joining (NHEJ) for the repair of DNA double-strand breaks. The diagram below illustrates the TMEJ pathway and the points of intervention for different classes of Polθ inhibitors.

TMEJ_Pathway Theta-Mediated End Joining (TMEJ) Pathway and Polθ Inhibition DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA PolQ_recruitment Polθ Recruitment ssDNA->PolQ_recruitment Microhomology_search Microhomology Search & Annealing (ATPase activity) PolQ_recruitment->Microhomology_search DNA_synthesis DNA Synthesis (Polymerase activity) Microhomology_search->DNA_synthesis Ligation Ligation DNA_synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound / ART899 (Allosteric Inhibitor) This compound->DNA_synthesis Inhibits RP3467 RP-3467 / Novobiocin (ATPase Inhibitor) RP3467->Microhomology_search Inhibits

Caption: TMEJ Pathway and points of Polθ inhibition.

This compound and its derivative ART899 are allosteric inhibitors that target the polymerase domain of Polθ, thereby blocking the DNA synthesis step of TMEJ. In contrast, inhibitors like RP-3467 and novobiocin target the ATPase domain, which is crucial for the microhomology search and annealing process.[2] This difference in mechanism may have implications for their biological effects and potential for combination therapies.

References

Unveiling a Novel Synthetic Lethal Strategy: Co-inhibition of Polθ and RAD52 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in precision oncology is emerging with the validation of a synthetic lethal interaction between the DNA polymerase theta (Polθ) inhibitor, Art558, and inhibitors of the RAD52 protein. This guide provides an objective comparison of this novel therapeutic strategy with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Recent preclinical evidence demonstrates that while this compound, a potent and selective allosteric inhibitor of Polθ, shows significant efficacy in cancers with BRCA1/2 mutations, its combination with RAD52 inhibitors elicits a powerful synthetic lethal effect in glioblastoma cells.[1][2][3] This dual-inhibitor approach presents a promising avenue for expanding the utility of DNA damage response (DDR) inhibitors in oncology.

Performance Comparison: this compound in Combination vs. Monotherapy

The therapeutic potential of this compound, both as a single agent and in combination, is underscored by its ability to induce DNA damage and apoptosis selectively in cancer cells. The following tables summarize key quantitative data from preclinical studies.

Cell LineTreatmentConcentrationOutcomeReference
DLD-1 BRCA2-/-This compound0-2 µM (6 days)Decreased cell viability and colony formation[4]
CAPAN-1 (BRCA2 mutant)This compoundDose-responseReduced cell viability[5]
Glioblastoma (GBM21)This compoundNot specifiedSignificant decrease in cell viability, induction of apoptosis[1][2]
Glioblastoma (GBM21)This compound + RAD52 InhibitorNot specifiedEnhanced decrease in cell viability and increased apoptosis compared to single agents[1][2]
Glioblastoma (GBM21)This compound + PARP InhibitorNot specifiedEnhanced decrease in cell viability and increased apoptosis compared to single agents[1][2]
ParameterThis compound Monotherapy (in BRCA-deficient cells)This compound + RAD52 Inhibitor CombinationThis compound + PARP Inhibitor Combination
Mechanism Inhibition of Theta-Mediated End Joining (TMEJ) in a homologous recombination-deficient background.Simultaneous inhibition of TMEJ and RAD52-mediated repair pathways.Simultaneous inhibition of TMEJ and PARP-mediated base excision repair.
Reported Efficacy Potent synthetic lethality in BRCA1/2 mutant tumor cells.[6][7]Strong synergistic effect in killing glioblastoma cells.[1][2]Enhances the effects of PARP inhibitors and can overcome PARP inhibitor resistance.[6][8]
Selectivity High for cancer cells with specific DNA repair deficiencies (e.g., BRCA mutations).High for cancer cells, with low impact on normal human astrocytes.[1][2]Selective for cancer cells, particularly those with DNA repair defects.

Signaling Pathways and Therapeutic Strategy

The synthetic lethal strategy involving this compound and a RAD52 inhibitor is rooted in the dependency of cancer cells on specific DNA repair pathways for survival. When one pathway is compromised (e.g., through BRCA mutation), cancer cells often become reliant on alternative pathways. By inhibiting multiple key repair proteins simultaneously, it is possible to induce catastrophic DNA damage and cell death.

DNA_Repair_Inhibition cluster_HR Homologous Recombination (HR) cluster_TMEJ Theta-Mediated End Joining (TMEJ) cluster_Alt_Repair Alternative Repair / SSA BRCA1 BRCA1 BRCA2 BRCA2 BRCA1->BRCA2 HR Repair RAD51 RAD51 BRCA2->RAD51 HR Repair BRCA_mut BRCA1/2 Mutation (HR Deficiency) Cell_Death Cancer Cell Death BRCA_mut->Cell_Death Increased reliance on TMEJ/RAD52 Pol_theta Polθ This compound This compound This compound->Pol_theta Inhibition This compound->Cell_Death Synthetic Lethality RAD52 RAD52 RAD52_Inhibitor RAD52 Inhibitor RAD52_Inhibitor->RAD52 Inhibition RAD52_Inhibitor->Cell_Death Synthetic Lethality DSB DNA Double-Strand Break (DSB) DSB->BRCA_mut Triggers Repair Pathways DSB->Pol_theta Triggers Repair Pathways DSB->RAD52 Triggers Repair Pathways

Caption: Dual inhibition of Polθ and RAD52 in HR-deficient cells.

Experimental Protocols

The validation of the synthetic lethal interaction between this compound and RAD52 inhibitors involves several key experimental methodologies.

Cell Viability Assays
  • Objective: To quantify the effect of inhibitors on cell proliferation and survival.

  • Protocol:

    • Glioblastoma (GBM21) and normal human astrocyte (NHA) cells are seeded in 96-well plates.

    • Cells are treated with a dose range of this compound, a RAD52 inhibitor, or a combination of both. A vehicle control (e.g., DMSO) is also included.

    • Following a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.

    • Absorbance or luminescence is measured, and data is normalized to the vehicle-treated control cells to determine the percentage of viable cells.

    • The synergistic effect of the combination treatment is often calculated using the Bliss independence model or Chou-Talalay method.

Apoptosis Assays
  • Objective: To determine if the observed decrease in cell viability is due to the induction of programmed cell death.

  • Protocol:

    • Cells are treated with the inhibitors as described for the viability assays.

    • After the treatment period, cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V positive, viability dye negative) and late apoptosis/necrosis (Annexin V positive, viability dye positive) is quantified.

DNA Damage Analysis
  • Objective: To visualize and quantify the extent of DNA damage induced by the inhibitors.

  • Protocol:

    • Cells are grown on coverslips and treated with the inhibitors.

    • After treatment, cells are fixed and permeabilized.

    • Immunofluorescence staining is performed using antibodies against DNA damage markers, such as phosphorylated histone H2AX (γH2AX).

    • Nuclei are counterstained with DAPI.

    • Images are acquired using fluorescence microscopy, and the number of γH2AX foci per nucleus is quantified as a measure of DNA double-strand breaks.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., GBM21, NHA) Treatment Treatment with Inhibitors (this compound, RAD52i, Combo) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V) Treatment->Apoptosis DNA_Damage DNA Damage Staining (Immunofluorescence - γH2AX) Treatment->DNA_Damage Quant_Viability Quantify Cell Survival Viability->Quant_Viability Quant_Apoptosis Quantify Apoptotic Cells Apoptosis->Quant_Apoptosis Quant_Damage Quantify DNA Damage Foci DNA_Damage->Quant_Damage Conclusion Validate Synthetic Lethality Quant_Viability->Conclusion Quant_Apoptosis->Conclusion Quant_Damage->Conclusion

Caption: Workflow for validating synthetic lethal interactions.

Alternative and Complementary Strategies

The landscape of DDR inhibitors is rapidly evolving. It is crucial to consider how the this compound and RAD52 inhibitor combination compares to other approaches.

  • PARP Inhibitors: PARP inhibitors are the most established class of drugs exploiting synthetic lethality in BRCA-deficient cancers.[9] this compound has been shown to enhance the effects of PARP inhibitors and to be effective in PARP inhibitor-resistant models, suggesting potential for combination therapy or as a subsequent line of treatment.[6][8]

  • Other Polθ Inhibitors: While this compound is a frontrunner, other Polθ inhibitors are in development.[8][10] Future studies will need to compare the efficacy and safety profiles of these different molecules. A derivative of this compound, ART812, has shown improved metabolic stability for in vivo applications.[8]

  • Targeting RAD52 with Monotherapy: In cancer cells with deficiencies in BRCA1, BRCA2, or PALB2, inhibition of RAD52 itself can be synthetically lethal.[11] This represents an alternative strategy, and various small molecule inhibitors of RAD52 are being investigated.[11][12]

Conclusion

The validation of a synthetic lethal interaction between the Polθ inhibitor this compound and RAD52 inhibition marks a significant advancement in the field of targeted cancer therapy.[1][2] This dual-inhibitor strategy holds the potential to be effective in a broader range of tumors beyond those with BRCA mutations. The compelling preclinical data warrants further investigation, including in vivo studies and the exploration of biomarkers to identify patient populations most likely to benefit from this innovative approach. This guide provides a foundational understanding for researchers aiming to build upon these pivotal findings.

References

Evaluating the Therapeutic Window of Art558 Compared to Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, defines the dosage range that maximizes therapeutic benefit while minimizing toxicity. In oncology, a wider therapeutic window is a key objective in drug development, signifying a greater margin of safety. This guide provides a comparative analysis of the therapeutic window of Art558, a novel DNA polymerase theta (Polθ) inhibitor, against standard-of-care chemotherapy agents, doxorubicin (B1662922) and carboplatin (B1684641).

This compound is a first-in-class, potent, and selective allosteric inhibitor of Polθ, an enzyme crucial for a DNA repair pathway known as theta-mediated end joining (TMEJ).[1][2][3] Cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, become heavily reliant on TMEJ for survival. By inhibiting Polθ, this compound induces synthetic lethality in these cancer cells, while sparing normal cells that have intact DNA repair mechanisms.[4][5] This targeted approach suggests the potential for a wider therapeutic window compared to traditional chemotherapies that indiscriminately target rapidly dividing cells.

Quantitative Comparison of Efficacy and Toxicity

To provide a clear comparison, the following tables summarize key preclinical data for this compound and the chemotherapeutic agents doxorubicin and carboplatin. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.

DrugTarget/Mechanism of ActionIn Vitro Efficacy (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
This compound DNA Polymerase Theta (Polθ)7.9 nM (Polθ enzymatic assay)[2][3]In a BRCA1/SHLD2 defective MDA-MB-436 xenograft model, the related compound ART812 (used due to this compound's poor metabolic stability) demonstrated significant tumor growth inhibition as a monotherapy.[5]
In BRCA2-mutant CAPAN-1 cells, this compound shows significant activity.[6]
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition1 µM (MCF-10F, MDA-MB-231), 4 µM (MCF-7)[7]In an MDA-MB-231 xenograft model, doxorubicin treatment has been shown to inhibit tumor growth.[8]
8.3 µM (MCF-7), 6.6 µM (MDA-MB-231)[9]
Carboplatin DNA Cross-linking3.4 µM (Brca1-mutant cells), 1.9 µM (Brca2-mutant cells)[10]In a CAPAN-1 xenograft model, carboplatin has been evaluated for its anti-tumor activity.[11][12]
83.6 µM (OVCAR-5 parental), 41.9 µM (CaOV3 parental)[13]

Table 1: Comparative Efficacy of this compound and Chemotherapy Agents.

DrugMaximum Tolerated Dose (MTD) / Toxicity ProfileTherapeutic Index (Preclinical)
This compound/ART812 The related compound ART812 was well-tolerated in rats, with an MTD of 150 mg/kg administered twice daily.[5]Preclinical studies suggest a favorable therapeutic index due to the selective targeting of cancer cells with DNA repair deficiencies, leading to minimal effects on normal cells.[5]
Doxorubicin Single dose MTD in BALB/c mice is approximately 7.5 mg/kg.[14] Dose-limiting toxicities include cardiotoxicity and myelosuppression.[15]The therapeutic index of doxorubicin is considered narrow due to its significant off-target toxicity, particularly cardiotoxicity.[16][17] Encapsulation in nanoparticles has been shown to improve its therapeutic index.[18]
Carboplatin The MTD of cisplatin (B142131) (a related platinum agent) in BALB/c mice is a single dose of 6 mg/kg.[14] Dose-limiting toxicities include myelosuppression, particularly thrombocytopenia.[13]Carboplatin generally has a better therapeutic index than cisplatin, with less nephrotoxicity and ototoxicity.[19][20]

Table 2: Comparative Toxicity and Therapeutic Index.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, CAPAN-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, doxorubicin, or carboplatin) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: 5-10 million human cancer cells (e.g., MDA-MB-436, CAPAN-1) are suspended in a solution of Matrigel and PBS and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).

  • Drug Administration: Mice are randomized into treatment groups and treated with the vehicle control, this compound (or its analog), or chemotherapy via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are monitored as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and the comparator chemotherapies.

Art558_Mechanism cluster_0 Normal Cell (Intact DNA Repair) cluster_1 BRCA-Mutant Cancer Cell DNA_Damage_N DNA Double-Strand Break HR Homologous Recombination (HR) DNA_Damage_N->HR Primary Repair NHEJ Non-Homologous End Joining (NHEJ) DNA_Damage_N->NHEJ Primary Repair Cell_Survival_N Cell Survival HR->Cell_Survival_N NHEJ->Cell_Survival_N DNA_Damage_C DNA Double-Strand Break HR_Deficient Deficient HR DNA_Damage_C->HR_Deficient Impaired TMEJ Theta-Mediated End Joining (TMEJ) DNA_Damage_C->TMEJ Alternative Repair Polθ Polθ TMEJ->Polθ Apoptosis Apoptosis TMEJ->Apoptosis Failure to Repair -> Polθ->Cell_Survival_C Blocked by this compound This compound This compound This compound->Polθ Inhibits

Caption: Mechanism of action of this compound leading to synthetic lethality.

Chemotherapy_Mechanisms cluster_Doxorubicin Doxorubicin cluster_Carboplatin Carboplatin Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII DSB_Dox DNA Double-Strand Breaks DNA_Intercalation->DSB_Dox TopoII->DSB_Dox DDR_Dox DNA Damage Response DSB_Dox->DDR_Dox Apoptosis_Dox Apoptosis DDR_Dox->Apoptosis_Dox Carbo Carboplatin DNA_Adducts Formation of DNA Adducts Carbo->DNA_Adducts ICL Inter- and Intrastrand Cross-links DNA_Adducts->ICL Replication_Block Replication Fork Stalling ICL->Replication_Block DDR_Carbo DNA Damage Response Replication_Block->DDR_Carbo Apoptosis_Carbo Apoptosis DDR_Carbo->Apoptosis_Carbo

Caption: Mechanisms of action for Doxorubicin and Carboplatin.

Conclusion

The preclinical data suggest that this compound holds promise for a wider therapeutic window compared to conventional chemotherapy agents like doxorubicin and carboplatin. Its targeted mechanism of action, which exploits a specific vulnerability in cancer cells with deficient DNA repair pathways, leads to potent anti-tumor activity with potentially fewer off-target effects on healthy tissues. While further clinical investigation is necessary to fully delineate the therapeutic index of this compound in humans, the existing evidence supports its continued development as a promising new agent in precision oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and contribute to a deeper understanding of the therapeutic potential of Polθ inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for Art558: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Art558 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound, a potent and selective allosteric DNA polymerase theta (Polθ) inhibitor used in cancer research.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to the Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[2]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhalation.[2]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize exposure.[2] An accessible safety shower and eyewash station are essential in the immediate work area.[2]

Quantitative Data for this compound

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₁F₃N₄O₂
Molecular Weight 418.41 g/mol
CAS Number 2603528-97-6
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO
Storage Temperature -20°C

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any hazardous chemical, involves a multi-step process that includes spill management, waste collection, and final disposal in accordance with institutional and local regulations.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the area, if possible.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE as outlined above.

  • Contain the Spill: Prevent the spill from spreading by using an absorbent, inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial containment of a liquid spill.

  • Absorb and Collect: For liquid spills, absorb the material with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][4][5][6] For powdered spills, carefully sweep the material to avoid generating dust.[3] Alternatively, moisten the powder with a suitable solvent before wiping.[3]

  • Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[2][4][5][6]

  • Collect Waste: Place all contaminated materials, including absorbents, used PPE, and cleaning materials, into a designated, labeled hazardous waste container.[7]

Waste Collection and Storage

All waste contaminated with this compound must be treated as hazardous waste.

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all this compound waste. The container must be compatible with the chemical.[7][8]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including the name "this compound" and any solvents used.[7][8]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[8][9] Ensure the container is kept closed except when adding waste.[8]

Final Disposal

Final disposal of chemical waste must be handled by trained professionals and in accordance with all federal, state, and local regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for hazardous waste disposal.[7][8][9] They will provide specific guidance and arrange for the collection and disposal of the waste.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its contaminated waste be disposed of in the regular trash or down the drain.[3][8] Improper disposal can lead to environmental contamination and legal penalties.

Experimental Protocols

While specific experimental protocols for this compound are diverse and depend on the research context, a general workflow for handling and preparing the compound for an in vitro assay is described below.

  • Stock Solution Preparation:

    • Under a fume hood, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate solvent, such as DMSO, to create a concentrated stock solution.

    • Store the stock solution at -20°C in a tightly sealed vial.

  • Working Solution Preparation:

    • Thaw the stock solution.

    • Dilute the stock solution to the desired final concentration for the experiment using the appropriate cell culture medium or buffer.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created.

cluster_preparation Preparation & Handling cluster_spill_response Spill Response cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill no_spill No Spill spill->no_spill No evacuate Evacuate & Ventilate Area spill->evacuate Yes waste_container Place Waste in Labeled Hazardous Waste Container no_spill->waste_container contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Surfaces with Alcohol collect->decontaminate decontaminate->waste_container store Store Waste Container in Designated Area waste_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal (Do Not Use Trash/Sewer) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。